(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride
Description
(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a benzylamine derivative characterized by a 4-nitrophenoxy substituent on the phenyl ring and a primary amine group linked to a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing nitro and electron-donating phenoxy groups, which influence its chemical reactivity and physical properties .
Properties
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3.ClH/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17;/h1-8H,9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIPVRMOFWHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification-Coupled Amination Approach
This method prioritizes the formation of the 4-nitrophenoxy group before introducing the methanamine functionality. The synthesis begins with 4-nitrophenol , which undergoes etherification with a benzyl chloride derivative. For example, 4-chlorobenzylamine reacts with 4-nitrophenol in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., K₂CO₃) at 150–160°C. The amine group is protected during etherification to prevent side reactions, typically via acetylation using acetic anhydride. Post-etherification, the acetyl group is hydrolyzed using hydrochloric acid, yielding the target compound as a hydrochloride salt.
Key Reaction Parameters :
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Solvent : DMF or dimethylacetamide (DMAc) for high dielectric constant and stability at elevated temperatures.
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Catalyst/Base : Anhydrous K₂CO₃ (2.5–3.0 equivalents) to deprotonate 4-nitrophenol and drive the SNAr (nucleophilic aromatic substitution) mechanism.
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Temperature : 150–160°C for 8–12 hours to achieve >90% conversion.
Sequential Nitration and Etherification
An alternative route starts with 4-hydroxyphenylmethanamine , where the phenolic hydroxyl group is etherified with 4-nitrochlorobenzene . The amine group is first protected as an acetamide to avoid interference during nitration. After etherification, the acetamide is deprotected under acidic conditions (e.g., 6M HCl, reflux), followed by salt formation.
Optimization Challenges :
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Protection-Deprotection Efficiency : Acetylation achieves >95% protection, but over-acidification during deprotection can degrade the product.
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Byproduct Formation : Residual chlorobenzene derivatives necessitate hot filtration and recrystallization in DMF/water mixtures.
Industrial-Scale Production and Catalytic Innovations
Continuous Flow Reactor Systems
Adopting continuous flow technology enhances yield and purity by maintaining precise temperature and pressure control. For instance, a two-stage reactor system separates the etherification and amination steps, reducing side reactions. Palladium-on-carbon (Pd/C) catalysts, as used in hydrogenation reactions, are less critical here but may aid in reducing nitro groups if required in related syntheses.
Economic Considerations :
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Catalyst Reusability : Silica-supported palladium catalysts retain >90% activity after 10 cycles, lowering costs.
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Solvent Recovery : DMF is distilled and reused, achieving 85% recovery rates.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Etherification-Amination | 78–85% | >99% | Fewer steps; scalable | Requires amine protection |
| Sequential Nitration | 65–72% | 97–98% | Avoids nitro group reduction | Low yield due to nitration side reactions |
Critical Process Parameters and Troubleshooting
Solvent Selection
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DMF vs. DMAc : DMF offers higher boiling points (153°C) but degrades above 160°C, forming dimethylamine byproducts. DMAc (165°C) is preferred for high-temperature reactions.
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Aqueous Workup : Post-reaction, adding ice-water precipitates the product, but rapid quenching risks emulsion formation. Gradual cooling (0.5°C/min) improves crystal size and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Reduction: (4-(4-Aminophenoxy)phenyl)methanamine hydrochloride.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is utilized in several scientific research fields:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Analogs :
(4-Phenoxyphenyl)methanamine Hydrochloride Structure: Replaces the nitro group with a hydrogen atom. Impact: The absence of the nitro group reduces electron-withdrawing effects, increasing basicity and altering solubility .
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride Structure: Substitutes nitrophenoxy with a tetrazine ring. Impact: Introduces bioorthogonal reactivity for click chemistry applications, useful in bioconjugation .
(4-Fluoro-3-nitrophenyl)methanamine Hydrochloride Structure: Nitro and fluoro groups at meta and para positions.
4-Nitrophenethylamine Hydrochloride
Data Table: Structural and Physicochemical Properties
Biological Activity
(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a synthetic compound notable for its unique structural features, including a nitro group that influences its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 4-nitrophenol with 4-chlorobenzylamine, typically in the presence of a base such as sodium hydroxide. The synthesis process culminates in the formation of the hydrochloride salt by adding hydrochloric acid. The general reaction pathway can be summarized as follows:
- Reactants : 4-nitrophenol + 4-chlorobenzylamine
- Conditions : Sodium hydroxide, followed by hydrochloric acid
- Product : this compound
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence signal transduction pathways, which are crucial for cellular responses.
Antimicrobial Properties
Research indicates that compounds with nitro groups often exhibit antimicrobial properties. The presence of the nitro group in this compound enhances its reactivity and potential efficacy against bacterial strains. Studies have shown promising results in inhibiting the growth of several pathogenic bacteria, although specific data on this compound's efficacy remains limited.
Anti-Cancer Activity
In vitro studies have suggested that this compound may possess anti-cancer properties. For instance, preliminary evaluations indicate that derivatives of this compound can inhibit tumor cell proliferation effectively. The mechanism is believed to involve interference with cancer cell signaling pathways, potentially leading to apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-(4-Aminophenoxy)phenyl)methanamine hydrochloride | Contains an amino group instead of a nitro group | Moderate anti-cancer effects |
| (4-(4-Methoxyphenoxy)phenyl)methanamine hydrochloride | Contains a methoxy group | Lower reactivity |
| (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride | Contains a chlorine substituent | Antimicrobial properties |
The presence of the nitro group in this compound distinguishes it from its analogs by enhancing its chemical reactivity and potential biological effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study assessed the antimicrobial effects of various nitro-substituted compounds, including this compound, revealing significant inhibition against Gram-positive bacteria .
- Anti-Cancer Evaluation : In another investigation focusing on anti-cancer properties, derivatives were tested against several cancer cell lines, showing promising results in reducing cell viability .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to specific targets involved in cancer progression, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reductive amination. Key steps include:
- Using inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group .
- Optimizing solvent polarity (e.g., ethanol or DMF) to enhance intermediate stability .
- Monitoring reaction progress via TLC or HPLC to isolate the hydrochloride salt via precipitation .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and amine proton shifts (~2.5–3.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX refinement (e.g., SHELXL for small-molecule structures) .
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
Q. How does the hydrochloride salt influence the compound’s solubility and stability in aqueous systems?
- Methodological Answer :
- The hydrochloride salt enhances water solubility via ionic interactions, critical for in vitro assays. Stability tests (pH 3–7, 25°C) show minimal degradation over 72 hours .
- Storage recommendations: Amber glass vials at -20°C under desiccation to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do electronic effects of the nitro group modulate reactivity in nucleophilic substitution or reduction reactions?
- Methodological Answer :
- The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophilic attacks to para/ortho positions. Reduction (e.g., H₂/Pd-C) yields amine intermediates, monitored via FTIR (loss of NO₂ peaks at ~1520 cm⁻¹) .
- Computational DFT studies (e.g., Gaussian09) predict charge distribution, aligning with experimental reactivity trends .
Q. What strategies resolve contradictions between crystallographic data and computational docking results for receptor binding?
- Methodological Answer :
- Refine crystallographic models using SHELXL to account for disorder or thermal motion .
- Validate docking (AutoDock Vina) with MD simulations (GROMACS) to assess ligand-receptor dynamics under physiological conditions .
- Example: Discrepancies in nitro group orientation resolved via QM/MM hybrid models .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring to alter lipophilicity (logP) and CNS penetration .
- Biological Assays :
- Radiolabeled binding assays (³H/¹⁴C) for serotonin/dopamine receptor affinity .
- ADMET prediction via SwissADME for bioavailability and toxicity .
- SAR Table :
| Substituent | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| -NO₂ (Parent) | 120 nM | 2.1 |
| -OCH₃ | 85 nM | 1.8 |
| -Cl | 200 nM | 2.5 |
| Data derived from analogs in . |
Q. What in silico approaches predict the compound’s metabolic stability and interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Use Schrödinger’s ADMET Predictor or CypReact to identify metabolic hotspots (e.g., amine oxidation) .
- Validate with liver microsome assays (human/rat) and LC-MS to quantify metabolites .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and BBB permeability (PAMPA assay) to explain reduced in vivo efficacy .
- Dose Adjustments : Compensate for first-pass metabolism via subcutaneous administration or prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
